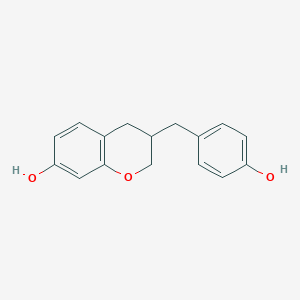

7-Hydroxy-3-(4-hydroxybenzyl)chroman

Vue d'ensemble

Description

7-Hydroxy-3-(4-hydroxybenzyl)chroman is a flavonoid compound known for its antioxidant properties. It is a white to pale yellow solid that can capture free radicals and prevent oxidative reactions. This compound is derived from the herbs of Dracaena cochinchinensis and has been studied for its potential health benefits .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(4-hydroxybenzyl)chroman typically involves the reaction of benzaldehyde and phenol in the presence of an acid catalyst. The specific reaction conditions can be adjusted based on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Hydroxy-3-(4-hydroxybenzyl)chroman undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution can yield a variety of functionalized derivatives .

Applications De Recherche Scientifique

Chemical Properties and Mechanisms of Action

7-Hydroxy-3-(4-hydroxybenzyl)chroman exhibits significant antioxidant properties, which allow it to scavenge free radicals and prevent oxidative damage. Its molecular structure includes a chroman-4-one framework, contributing to its biological activities. The compound has been shown to inhibit proteasome activity, specifically the chymotrypsin-like activity, which is relevant for cancer therapy due to the role of proteasomes in regulating protein degradation and cell cycle progression .

Key Mechanisms:

- Antioxidant Activity : The compound captures free radicals, mitigating oxidative stress.

- Neurotrophic Effects : It induces neurite outgrowth in PC-12 cells, suggesting potential applications in neurodegenerative disease research .

- Proteasome Inhibition : Moderate inhibitory effects on proteasome activity have been observed, indicating possible implications for cancer treatment .

Chemistry

This compound serves as a model compound in studies of flavonoid chemistry and reactivity. Its unique structural features make it a valuable subject for exploring the chemical behavior of flavonoids under various conditions.

Biology

The compound has demonstrated neurotrophic activity by promoting neurite outgrowth in neuronal cell lines. This property positions it as a candidate for further research into treatments for neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease .

Medicine

Due to its antioxidant properties, this compound is being investigated for potential therapeutic applications in diseases associated with oxidative stress, including cardiovascular diseases and diabetes. Its ability to modulate inflammatory responses also suggests a role in managing conditions like arthritis and neuroinflammation .

Case Study 1: Neuroprotective Effects

A study evaluated the effects of this compound on neuronal survival and differentiation. The compound was shown to enhance neurite outgrowth in PC-12 cells at a concentration of 50 μg/mL, indicating its potential as a neuroprotective agent .

Case Study 2: Antioxidant Activity

Research investigating the antioxidant capacity of various flavonoids identified this compound as having significant free radical scavenging activity. This study highlighted its potential use in formulations aimed at reducing oxidative damage in biological systems.

Mécanisme D'action

The mechanism by which 7-Hydroxy-3-(4-hydroxybenzyl)chroman exerts its effects involves its ability to inhibit proteasome activity. This inhibition can lead to the induction of neurite outgrowth in neuronal cells, suggesting a neurotrophic effect. The compound interacts with molecular targets such as the proteasome, affecting pathways involved in protein degradation and cell survival .

Comparaison Avec Des Composés Similaires

- 7,3’,4’-Trihydroxy-3-benzyl-2H-chromene

- Episappanol

- 4-O-Methylepisappanol

- 3’-Deoxy-4-O-methylepisappanol

- Sappanol

- 4-O-Methylsappanol

- 3’-Deoxy-4-O-methylsappanol

- Sappanone B

- 2-Hydroxy-7-O-methylscillascillin

- Scillascillin

Comparison: 7-Hydroxy-3-(4-hydroxybenzyl)chroman is unique due to its specific hydroxyl and benzyl groups, which contribute to its distinct antioxidant and neurotrophic properties. Compared to similar compounds, it has shown moderate inhibitory activity against proteasome activity, making it a valuable compound for neurotrophic research .

Activité Biologique

7-Hydroxy-3-(4-hydroxybenzyl)chroman, also known as equol, is a homoisoflavonoid compound that has garnered attention for its diverse biological activities. This compound is primarily derived from certain plants, including species of Dracaena, and is recognized for its antioxidant, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.

- Molecular Formula : C16H16O3

- Molecular Weight : 272.29 g/mol

- CAS Number : 1180504-64-6

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .

3. Anticancer Potential

This compound has shown promise as an anticancer agent. Studies have reported its efficacy in inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the inhibition of DNA topoisomerase II, an enzyme critical for DNA replication and cell division .

4. Hormonal Activity

This compound acts as a weak estrogen mimic, which may contribute to its effects on menopausal symptoms in women. A study involving postmenopausal women found a correlation between equol excretion and reduced menopausal symptoms, suggesting a potential role in hormone replacement therapies .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that this compound exhibited a significant reduction in radical concentrations compared to control groups, highlighting its potential for use in dietary supplements aimed at reducing oxidative stress.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory properties, human macrophages were treated with lipopolysaccharides (LPS) alongside varying concentrations of this compound. The results demonstrated a dose-dependent decrease in inflammatory markers, affirming the compound's role as an anti-inflammatory agent.

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-14-4-1-11(2-5-14)7-12-8-13-3-6-15(18)9-16(13)19-10-12/h1-6,9,12,17-18H,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMQROMLTBPBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 7-hydroxy-3-(4-hydroxybenzyl)chroman?

A1: this compound has demonstrated neurotrophic activity by inducing neurite outgrowth in rat pheochromocytoma (PC-12) cells at a concentration of 50 μg/mL. [] This suggests potential applications in neurodegenerative disease research. Additionally, this compound exhibits moderate inhibitory activity against the chymotrypsin-like activity of the proteasome. [] Proteasome inhibition is a known target for cancer therapy, making this finding potentially relevant for anticancer drug discovery.

Q2: From which natural sources has this compound been isolated?

A2: This compound has been isolated from several plant sources, including:

- Anemarrhena asphodeloides Bunge: The rhizomes of this plant, known as Anemarrhenae Rhizoma, are used in traditional medicine. []

- Dracaena cochinchinensis (Lour.) S. C. Chen: This plant, also known as "dragon's blood," is known for its red resin. [, ]

- Agave tequilana Weber: This plant is the source of tequila production. []

- Dracaena cinnabari: This species, known as the dragon's blood tree, is used in traditional medicine. []

Q3: Does the structure of this compound relate to its biological activities?

A3: While the research provided doesn't delve into specific structure-activity relationship studies, the presence of phenolic hydroxyl groups in this compound is likely significant. These groups are often associated with antioxidant and radical scavenging activities. Further research is needed to establish a clear link between specific structural features and the observed biological activities.

Q4: What analytical techniques are typically employed to characterize and quantify this compound?

A4: The isolation and structural elucidation of this compound from natural sources commonly involve techniques like:

- Column Chromatography: This method utilizes various stationary phases like silica gel, Sephadex LH-20, and reverse-phase C-18 to separate compounds based on their polarity and other chemical properties. [, ]

- Spectroscopic Analyses: A combination of spectroscopic methods is used to determine the compound's structure, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.